molecular formula C9H7NO3S B3022267 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione CAS No. 265312-60-5

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione

Cat. No. B3022267
CAS RN: 265312-60-5
M. Wt: 209.22 g/mol
InChI Key: WAYQKVSKSDCGSG-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione, also known as 5-Methoxy-2-methylbenzothiazole, is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 . It is a solid substance and has been used as a probe for chromium .


Molecular Structure Analysis

The InChI code for 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione is 1S/C9H9NOS/c1-6-10-8-5-7 (11-2)3-4-9 (8)12-6/h3-5H,1-2H3 . The SMILES string representation is COc1ccc2sc©nc2c1 .


Physical And Chemical Properties Analysis

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione is a solid substance . It has a molecular weight of 179.24 .

Scientific Research Applications

Antimicrobial Activity

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione has shown significant potential as an antimicrobial agent. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting microbial cell walls and interfering with essential metabolic processes .

Anticancer Properties

Studies have demonstrated that 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione exhibits cytotoxic effects against certain cancer cell lines. It induces apoptosis (programmed cell death) and inhibits cell proliferation, making it a promising candidate for cancer therapy .

Antioxidant Activity

This compound has been identified as a potent antioxidant. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage and aging. Its antioxidant properties are being explored for use in pharmaceuticals and cosmetics .

Enzyme Inhibition

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione acts as an inhibitor for various enzymes, including tyrosinase and acetylcholinesterase. This inhibition is valuable in treating conditions like hyperpigmentation and neurodegenerative diseases such as Alzheimer’s .

Neuroprotective Effects

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione has been studied for its neuroprotective effects. It helps in protecting neurons from damage caused by oxidative stress and excitotoxicity, which is beneficial in treating neurodegenerative disorders.

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properties

IUPAC Name

5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-4-10-7-8(12)6(13-2)3-5(11)9(7)14-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYQKVSKSDCGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333096
Record name 5-Methoxy-2-methyl-1,3-benzothiazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione

CAS RN

265312-60-5
Record name 5-Methoxy-2-methyl-4,7-benzothiazoledione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265312-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-1,3-benzothiazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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